molecular formula C9H7IN2O B8278373 5-iodo-6-methylphthalazin-1(2H)-one

5-iodo-6-methylphthalazin-1(2H)-one

Cat. No. B8278373
M. Wt: 286.07 g/mol
InChI Key: DQHOHMLRYWDQJO-UHFFFAOYSA-N
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Patent
US07989461B2

Procedure details

To a solution of 5-amino-6-methylphthalazin-1(2H)-one (7.57 g, 43 mmol) in conc. aqueous HCl (250 ml) charged to a 500 mL round bottom, sodium nitrite (3.6 g, 52 mmol) in 50 mL water was added at 0° C. The mixture was then allowed to stir for 90 min at that temperature. Then, KI (22 g, 130 mmol) in water (50 ml) was added. The reaction mixture was stirred at 70° C. for 2 hrs, forming a dark precipitate on initial addition of iodide. Upon cooling to ambient temperature, the dark ppt was collected by filtration and stirred in a solution of saturated sodium sulfite, forming a light yellow precipitate. This precipitate was collected by filtration and washed with excess water. The light yellow solid was dried in a vacuum oven overnight to give 5-iodo-6-methylphthalazin-1(2H)-one (8.5 g, 69% yield. MS (M+H)+ 287.
Quantity
7.57 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N[C:2]1[C:11]([CH3:12])=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[N:5][NH:6][C:7]2=[O:13].N([O-])=O.[Na+].[I-:18]>Cl.O>[I:18][C:2]1[C:11]([CH3:12])=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[N:5][NH:6][C:7]2=[O:13] |f:1.2|

Inputs

Step One
Name
Quantity
7.57 g
Type
reactant
Smiles
NC1=C2C=NNC(C2=CC=C1C)=O
Name
Quantity
250 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
3.6 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-]
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for 90 min at that temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 70° C. for 2 hrs
Duration
2 h
CUSTOM
Type
CUSTOM
Details
forming a dark precipitate on initial
FILTRATION
Type
FILTRATION
Details
the dark ppt was collected by filtration
STIRRING
Type
STIRRING
Details
stirred in a solution of saturated sodium sulfite
CUSTOM
Type
CUSTOM
Details
forming a light yellow precipitate
FILTRATION
Type
FILTRATION
Details
This precipitate was collected by filtration
WASH
Type
WASH
Details
washed with excess water
CUSTOM
Type
CUSTOM
Details
The light yellow solid was dried in a vacuum oven overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
IC1=C2C=NNC(C2=CC=C1C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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